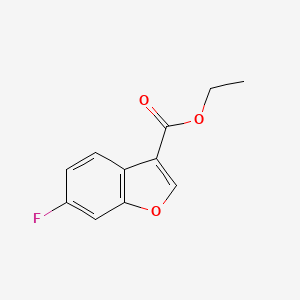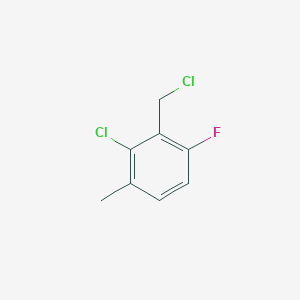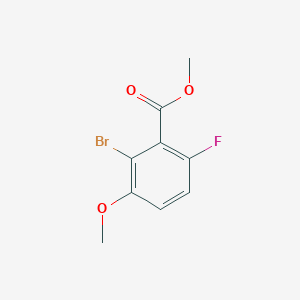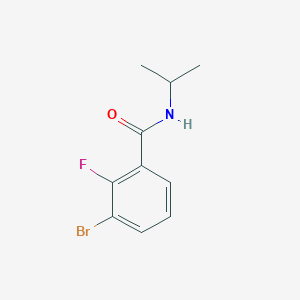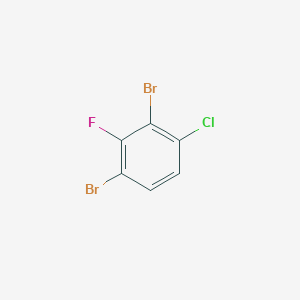
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is an organic compound characterized by a cyclopropyl group attached to a ketone functional group, with a pentafluorophenyl ring. This compound is notable for its unique structure, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone typically involves the following steps:
Cyclopropanation: The initial step involves the formation of a cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Ketone Formation: The cyclopropyl group is then introduced to a pentafluorophenyl ring through a Friedel-Crafts acylation reaction. This involves the reaction of cyclopropyl carbonyl chloride with pentafluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are often employed.
Types of Reactions:
Oxidation: The ketone group can undergo oxidation to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted pentafluorophenyl derivatives.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is used in various fields due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its role in drug design, especially in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone exerts its effects depends on its application:
Enzyme Inhibition: The compound can interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can bind to specific receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluorophenyl methyl ketone
- 2,3,4,5,6-Pentafluorophenyl ethyl ketone
- 2,3,4,5,6-Pentafluorophenyl propyl ketone
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the ketone. The cyclopropyl group in 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone imparts greater ring strain and unique reactivity compared to linear alkyl groups.
- Reactivity: The cyclopropyl group can undergo ring-opening reactions, which are not possible with linear alkyl groups, providing additional synthetic versatility.
- Applications: The unique structure of this compound makes it more suitable for specific applications, such as in the synthesis of complex molecules and materials with enhanced properties.
Properties
IUPAC Name |
cyclopropyl-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O/c11-5-4(10(16)3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYRVWQIJLIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
